2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in both scientific research and industrial applications. Its structure comprises a cyclopropyl group, an oxopyridazine ring, and an acetamide moiety. This combination suggests potential versatility in its chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: : Initiating with cyclopropanation, where an alkene is treated with a carbene precursor.
Oxopyridazine Ring Construction: : This involves cyclization of hydrazine derivatives with appropriate precursors under controlled temperatures and catalytic conditions.
Introduction of the Acetamide Group: : Acetamidation via reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis could be employed, optimizing reaction times and yields. Reactions often occur under mild conditions with environmentally friendly reagents, enhancing safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically producing various oxides.
Reduction: : Can be reduced to amines or alcohols using hydride donors.
Substitution: : Participates in nucleophilic or electrophilic substitution, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidants include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenation using chlorine or bromine in solvents like carbon tetrachloride.
Major Products Formed
Oxidized derivatives
Reduced alcohols or amines
Substituted derivatives with functional groups like halogens
Scientific Research Applications
Chemistry
Utilized as a precursor in the synthesis of heterocyclic compounds.
Acts as an intermediate in organic synthesis protocols.
Biology
Explored for its potential inhibitory effects on enzymes or receptors.
Studied for its biological activity in cellular assays.
Medicine
Investigated for anti-inflammatory and analgesic properties.
Industry
Used in material science for developing novel polymers.
Applications in agrochemical formulations for its unique chemical properties.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with specific molecular targets. For example, it might inhibit enzyme activity by binding to the active site, altering the enzyme's functionality. The pathways involved include signal transduction and metabolic pathways, impacting cellular functions.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to similar compounds like 2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide exhibits unique properties due to the presence of the methoxy group. This group influences its reactivity and solubility.
List of Similar Compounds
2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide
2-(2-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide
Hope this article was helpful and comprehensive! Anything more you’d like to add or explore?
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(8-19-2)14-12(17)7-16-13(18)6-5-11(15-16)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWFCLXYRSMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.